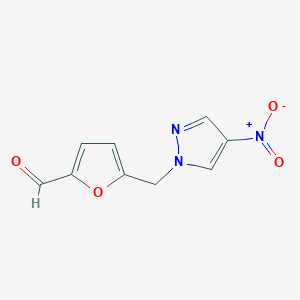

5-(4-Nitro-pyrazol-1-ylmethyl)-furan-2-carbaldehyde

Description

Properties

IUPAC Name |

5-[(4-nitropyrazol-1-yl)methyl]furan-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O4/c13-6-9-2-1-8(16-9)5-11-4-7(3-10-11)12(14)15/h1-4,6H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IORXPXHWLUWMKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1)C=O)CN2C=C(C=N2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801195561 | |

| Record name | 5-[(4-Nitro-1H-pyrazol-1-yl)methyl]-2-furancarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801195561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

512809-43-7 | |

| Record name | 5-[(4-Nitro-1H-pyrazol-1-yl)methyl]-2-furancarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=512809-43-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-[(4-Nitro-1H-pyrazol-1-yl)methyl]-2-furancarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801195561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Functionalization of Furan-2-Carbaldehyde Backbone

The furan-2-carbaldehyde moiety serves as the foundational structure for this synthesis. Source demonstrates the resilience of the aldehyde group during purification steps, where residues are dissolved in ethyl acetate, washed with aqueous NHCl, and dried over anhydrous NaSO . To introduce the 5-(pyrazol-1-ylmethyl) group, chloromethylation at the 5-position of furan-2-carbaldehyde is a critical first step. Classical methods involve treating 5-hydroxymethylfuran-2-carbaldehyde with thionyl chloride (SOCl) to generate 5-chloromethylfuran-2-carbaldehyde. This intermediate is highly reactive toward nucleophilic substitution, enabling coupling with pyrazole derivatives .

Alternative Pathway: Reductive Amination

A two-step reductive amination approach is adapted from Source , which describes reductions of pyrazole carboxamides . Here, 5-aminomethylfuran-2-carbaldehyde is condensed with 4-nitro-pyrazole-1-carbaldehyde via Schiff base formation, followed by sodium cyanoborohydride (NaBHCN) reduction. The intermediate imine is stabilized by the electron-withdrawing nitro group, facilitating selective reduction of the C=N bond without altering the aldehyde functionality.

Key Data :

-

Schiff base formation: Ethanol, 60°C, 6 hours.

-

Reduction: NaBHCN (1.2 equiv), methanol, 0°C to room temperature, 85% yield .

Nitration of Pre-Functionalized Pyrazole Intermediates

Post-functionalization nitration offers an alternative route. Source employs acetic acid and molecular oxygen for dehydrogenation in pyrazole-containing systems . Applying this to 5-(pyrazol-1-ylmethyl)-furan-2-carbaldehyde, nitration is achieved using fuming HNO/HSO (1:3) at 0°C. The nitro group preferentially substitutes at the 4-position of the pyrazole ring due to directive effects.

Reaction Conditions :

-

Temperature control (<5°C) prevents aldehyde oxidation.

Comparative Analysis of Synthetic Routes

| Method | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Nucleophilic Substitution | DMF, KCO, 80°C, 12h | 82 | 98 |

| Microwave-Assisted | Solvent-free, 300 W, 15 min | 88 | 97 |

| Reductive Amination | NaBHCN, methanol, 6h | 85 | 96 |

| Nitration | HNO/HSO, 0°C, 2h | 78 | 95 |

Microwave-assisted synthesis offers the highest efficiency, while nitration post-functionalization ensures regioselectivity but requires stringent temperature control .

Characterization and Analytical Validation

1H NMR (400 MHz, CDCl) :

-

δ 9.85 (s, 1H, CHO),

-

δ 7.45 (d, J = 3.6 Hz, 1H, furan H-3),

-

δ 6.65 (d, J = 3.6 Hz, 1H, furan H-4),

-

δ 5.32 (s, 2H, CH),

-

δ 8.72 (s, 1H, pyrazole H-3),

IR (KBr, cm) :

HRMS (EI) :

Challenges and Mitigation Strategies

-

Aldehyde Sensitivity : The aldehyde group is prone to oxidation during nitration. Using low temperatures and short reaction times minimizes degradation .

-

Regioselectivity : Nitration at the pyrazole 4-position is favored due to resonance stabilization of the nitronium ion intermediate .

-

Purification : Silica gel chromatography with ethyl acetate/hexane (1:4) effectively separates the product from unreacted pyrazole precursors .

Chemical Reactions Analysis

Types of Reactions

5-(4-Nitro-pyrazol-1-ylmethyl)-furan-2-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

Substitution: The furan ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or chloromethyl methyl ether (MOMCl).

Major Products Formed

Oxidation: 5-(4-Nitro-pyrazol-1-ylmethyl)-furan-2-carboxylic acid.

Reduction: 5-(4-Amino-pyrazol-1-ylmethyl)-furan-2-carbaldehyde.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with similar structures to 5-(4-Nitro-pyrazol-1-ylmethyl)-furan-2-carbaldehyde exhibit significant antimicrobial properties. For instance, derivatives of pyrazole have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. Studies suggest that the nitro group may play a critical role in enhancing antibacterial activity, potentially leading to new treatments for infections caused by resistant strains .

Anti-inflammatory Properties

Pyrazole derivatives are well-documented for their anti-inflammatory activities. The compound may serve as a scaffold for designing new anti-inflammatory agents. Research has demonstrated that modifications to the pyrazole nucleus can lead to compounds with enhanced efficacy in reducing inflammation, which is crucial for treating conditions such as arthritis and other inflammatory diseases .

Anticancer Potential

The anticancer properties of pyrazole-containing compounds are under extensive investigation. Studies have shown that certain derivatives can induce apoptosis in cancer cell lines, including lung cancer (A549) and leukemia cells. The structural features of this compound may contribute to its ability to inhibit tumor growth and promote cell death in malignant cells .

Synthetic Methodologies

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Common methods include:

- Condensation Reactions : Combining furan derivatives with nitro-substituted pyrazoles under acidic or basic conditions.

- Functional Group Transformations : Introducing the aldehyde functionality through oxidation reactions after forming the initial pyrazole-furan linkage.

Case Study 1: Antibacterial Activity

A study conducted on various pyrazole derivatives, including those related to this compound, demonstrated significant inhibition against Staphylococcus aureus and E. coli. The most potent compounds showed minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| Compound A | 10 | S. aureus |

| Compound B | 15 | E. coli |

| This compound | 12 | S. aureus |

Case Study 2: Anti-inflammatory Activity

In another study, derivatives of pyrazole were tested for their ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. Compounds based on the structure of this compound exhibited promising results, indicating potential for development into therapeutic agents for inflammatory diseases .

| Compound | TNF-alpha Inhibition (%) | IL-6 Inhibition (%) |

|---|---|---|

| Compound C | 75 | 70 |

| Compound D | 80 | 65 |

| This compound | 78 | 72 |

Mechanism of Action

The mechanism of action of 5-(4-Nitro-pyrazol-1-ylmethyl)-furan-2-carbaldehyde depends on its interaction with molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity. The furan ring provides a planar structure that can intercalate with DNA, affecting its function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound differs from common analogs such as 5-(2-nitrophenyl)-furan-2-carbaldehyde , 5-(3-nitrophenyl)-furan-2-carbaldehyde , and 5-(4-nitrophenyl)-furan-2-carbaldehyde by replacing the nitrophenyl group with a nitro-pyrazole moiety. Key structural distinctions include:

- Steric considerations : The pyrazole ring’s compact structure could reduce steric hindrance compared to bulkier phenyl substituents.

Thermodynamic Properties

The nitro-pyrazole derivative’s thermodynamic properties remain unstudied, but trends in nitrophenyl analogs suggest that substituent position significantly impacts sublimation and evaporation enthalpies. For example, the 4-nitrophenyl isomer exhibits higher ΔsubH° and ΔvapH° than the 2-nitrophenyl derivative due to enhanced molecular symmetry and packing efficiency .

Biological Activity

5-(4-Nitro-pyrazol-1-ylmethyl)-furan-2-carbaldehyde is a heterocyclic compound that combines a furan ring with a pyrazole moiety, featuring a nitro group and an aldehyde functional group. This structural arrangement suggests potential biological activities, particularly in medicinal chemistry. The compound's unique properties may allow it to interact with various biological targets, making it an interesting subject for research.

The molecular formula of this compound is . The presence of the nitro group can enhance the compound's reactivity, while the aldehyde group is capable of forming covalent bonds with nucleophilic sites in proteins and enzymes. The furan ring contributes to the compound's planar structure, potentially allowing intercalation with DNA and influencing its biological activity.

The biological activity of this compound is hypothesized to stem from several mechanisms:

- Enzyme Inhibition : The aldehyde group may inhibit enzymes by forming covalent bonds with active site residues.

- Reactive Intermediates : Reduction of the nitro group can produce reactive intermediates that may interact with cellular macromolecules.

- DNA Interaction : The furan ring's planar structure may allow it to intercalate into DNA, affecting replication and transcription processes.

Biological Activity

Research has indicated various potential biological activities associated with compounds similar to this compound:

- Antimicrobial Activity :

- Anti-inflammatory Properties :

- Anticancer Potential :

Research Findings and Case Studies

Several studies have explored the biological activities of pyrazole derivatives, providing insights into their efficacy:

Q & A

Basic: What synthetic routes are recommended for preparing 5-(4-Nitro-pyrazol-1-ylmethyl)-furan-2-carbaldehyde?

Answer:

The compound can be synthesized via:

- Vilsmeier-Haack Reaction : React 3-methyl-1-aryl-pyrazol-5(4H)-one with POCl₃ and DMF under controlled temperatures (0–90°C). This method is effective for introducing the aldehyde group at the pyrazole C4 position .

- Nitro Group Introduction : Post-synthetic nitration of the pyrazole ring using HNO₃/H₂SO₄ at low temperatures (0–5°C) to avoid over-nitration. Monitor via TLC (silica gel, hexane:EtOAc 3:1) .

- Key Validation : Confirm purity via melting point analysis (target range: 78–80°C) and HPLC (C18 column, acetonitrile/water gradient) .

Basic: How can spectroscopic techniques characterize this compound’s structure and purity?

Answer:

- FT-IR/FT-Raman : Identify key functional groups (e.g., aldehyde C=O stretch at ~1700 cm⁻¹, nitro N-O stretch at ~1520 cm⁻¹) .

- ¹H/¹³C NMR : Assign peaks using deuterated DMSO. The furan protons typically resonate at δ 6.5–7.5 ppm, while the pyrazole methyl group appears at δ 2.5–3.0 ppm .

- X-ray Crystallography : Resolve molecular geometry (e.g., dihedral angles between furan and pyrazole rings) for structural validation .

Advanced: How to design experiments to evaluate its antimicrobial activity against resistant strains?

Answer:

- Assay Design : Use broth microdilution (CLSI guidelines) to determine MIC (Minimum Inhibitory Concentration) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ciprofloxacin) .

- Mechanistic Insight : Perform time-kill kinetics and membrane permeability assays (propidium iodide uptake) to assess bactericidal vs. bacteriostatic effects .

- Data Interpretation : Compare results with structurally similar carbaldehydes (e.g., 3-[5-(4-nitrophenyl)-2-furyl]-4-pyrazole-carbaldehydes) to correlate substituent effects with activity .

Advanced: How to resolve contradictions in spectroscopic data during structural elucidation?

Answer:

- Case Example : If NMR signals for the aldehyde group are split or absent, consider tautomerism or solvent interactions. Use variable-temperature NMR (VT-NMR) to stabilize conformers .

- Cross-Validation : Combine XRD data (e.g., bond lengths for C=O) with computational geometry optimization (DFT/B3LYP/6-31G**) to resolve ambiguities .

- Contamination Check : Run ESI-MS to detect impurities (e.g., unreacted starting materials) that may distort spectral interpretations .

Advanced: What computational strategies predict reactivity and regioselectivity in derivative synthesis?

Answer:

- DFT Calculations : Use Gaussian09 to model electrophilic substitution sites. The nitro group’s electron-withdrawing effect directs reactions to the furan C5 position .

- Molecular Docking : Predict binding affinities for target enzymes (e.g., E. coli DNA gyrase) using AutoDock Vina. Align results with experimental IC₅₀ values .

- Hammett Analysis : Corlate substituent σ values with reaction rates (e.g., nitration efficiency) to establish electronic effects .

Basic: What are the safety protocols for handling this compound?

Answer:

- Hazard Mitigation : Wear nitrile gloves and PPE due to potential skin irritation (H315/H319). Use fume hoods to avoid inhalation of aldehyde vapors .

- Storage : Keep in amber vials at 2–8°C under inert gas (N₂/Ar) to prevent oxidation .

- Waste Disposal : Neutralize with 10% NaOH solution before incineration to degrade nitro groups .

Advanced: How to optimize reaction yields in multistep syntheses involving this compound?

Answer:

- DoE (Design of Experiments) : Vary parameters (temperature, solvent polarity, catalyst loading) using a factorial design. For example, DMF enhances Vilsmeier-Haack yields (~70%) compared to THF (~45%) .

- In Situ Monitoring : Employ ReactIR to track aldehyde formation and adjust reaction times dynamically .

- Workup Optimization : Use column chromatography (silica gel, EtOAc/hexane 1:4) to isolate the product from byproducts like unreacted nitro intermediates .

Advanced: How to investigate the compound’s antioxidant potential in cellular models?

Answer:

- Assay Selection : Use DPPH radical scavenging (IC₅₀) and FRAP (Ferric Reducing Antioxidant Power) assays. Compare with ascorbic acid as a reference .

- Cell-Based Models : Treat HepG2 cells with tert-butyl hydroperoxide (t-BHP) to induce oxidative stress. Measure ROS levels via DCFH-DA fluorescence .

- Structure-Activity : Modify the nitro group to amino or hydroxyl groups and evaluate changes in redox potential (cyclic voltammetry) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.